1-Oleoyl-sn-glycero-3-phosphocholine 1-Oleoyl-sn-glycero-3-phosphocholine 1-O-oleoyl-sn-glycero-3-phosphocholine is an oleoyl-sn-glycero-3-phosphocholine in which the acyl group at position 1 is (9Z)-octadecenoyl (oleoyl) and the hydroxy group at position 2 is unsubstituted. It is a lysophosphatidylcholine (18:1/0:0), a 1-O-acyl-sn-glycero-3-phosphocholine and an oleoyl-sn-glycero-3-phosphocholine.
1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a natural product found in Trypanosoma brucei with data available.
PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 19420-56-5
VCID: VC21161491
InChI: InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C26H52NO7P
Molecular Weight: 521.7 g/mol

1-Oleoyl-sn-glycero-3-phosphocholine

CAS No.: 19420-56-5

Cat. No.: VC21161491

Molecular Formula: C26H52NO7P

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

1-Oleoyl-sn-glycero-3-phosphocholine - 19420-56-5

Specification

Description 1-O-oleoyl-sn-glycero-3-phosphocholine is an oleoyl-sn-glycero-3-phosphocholine in which the acyl group at position 1 is (9Z)-octadecenoyl (oleoyl) and the hydroxy group at position 2 is unsubstituted. It is a lysophosphatidylcholine (18:1/0:0), a 1-O-acyl-sn-glycero-3-phosphocholine and an oleoyl-sn-glycero-3-phosphocholine.
1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a natural product found in Trypanosoma brucei with data available.
PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 19420-56-5
Molecular Formula C26H52NO7P
Molecular Weight 521.7 g/mol
IUPAC Name [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Standard InChI Key YAMUFBLWGFFICM-PTGWMXDISA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Appearance Assay:≥95%A solution in chloroform

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